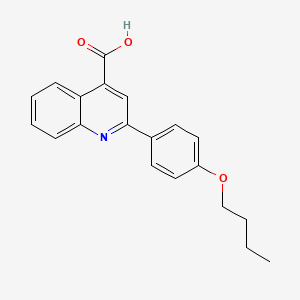

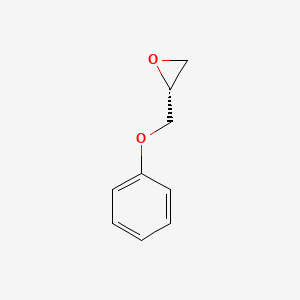

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, with modifications to incorporate the butoxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, as its stability and reactivity under different conditions would be important for its practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid would be important for its efficacy and bioavailability in potential therapeutic applications.

Applications De Recherche Scientifique

Field

Application Summary

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown promising results against various bacterial strains .

Method of Application

The compounds were synthesized using a series of chemical reactions including the Doebner reaction, amidation, reduction, acylation, and amination . In another study, Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions were used .

Results

The antibacterial activities of these compounds were evaluated against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria . Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

Antioxidant Application

Field

Application Summary

Some quinoline-4-carboxylic acid derivatives have also been evaluated for their antioxidant properties .

Method of Application

The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .

Results

The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

51842-70-7 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)